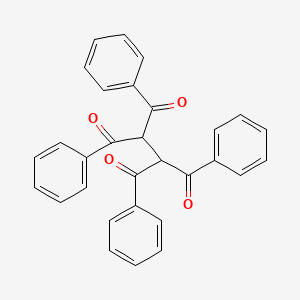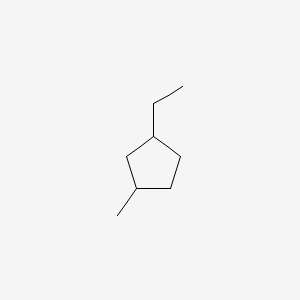
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione is an organic compound with the molecular formula C30H22O4. It is characterized by its two benzoyl groups and two phenyl groups attached to a butanedione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibenzoyl-1,4-diphenyl-1,4-butanedione typically involves the reaction of benzil with benzaldehyde in the presence of a base. One common method is the Claisen-Schmidt condensation, where benzil and benzaldehyde are reacted in an alkaline medium, such as sodium hydroxide or potassium hydroxide, to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and bases might vary depending on the specific requirements of the production process.
化学反应分析
Types of Reactions
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The phenyl and benzoyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
科学研究应用
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,3-dibenzoyl-1,4-diphenyl-1,4-butanedione exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with active sites or binding pockets of target molecules.
相似化合物的比较
Similar Compounds
Benzil (1,2-diphenylethane-1,2-dione): Similar in structure but lacks the additional benzoyl groups.
Benzoin (2-hydroxy-1,2-diphenylethanone): Contains a hydroxyl group instead of a second carbonyl group.
1,3-Diphenyl-1,3-propanedione: Similar backbone but different positioning of phenyl groups.
Uniqueness
2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione is unique due to its specific arrangement of benzoyl and phenyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where its particular chemical behavior is advantageous.
属性
CAS 编号 |
4440-93-1 |
|---|---|
分子式 |
C30H22O4 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
2,3-dibenzoyl-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C30H22O4/c31-27(21-13-5-1-6-14-21)25(28(32)22-15-7-2-8-16-22)26(29(33)23-17-9-3-10-18-23)30(34)24-19-11-4-12-20-24/h1-20,25-26H |
InChI 键 |
QPKVOOSJCFCEGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11994658.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)


![2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11994684.png)


![N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide](/img/structure/B11994702.png)
![{2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11994703.png)
![4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994720.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994729.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994730.png)
